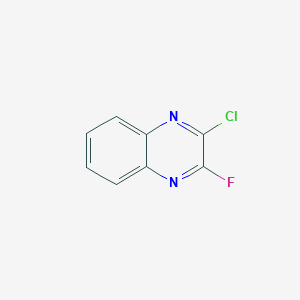

2-Chloro-3-fluoroquinoxaline

Description

Significance of the Quinoxaline (B1680401) Core in Advanced Organic Synthesis

The quinoxaline scaffold is a versatile building block in modern chemical research. rsc.org Its planar structure allows for interactions with various biological targets, such as enzymes and receptors. researchgate.net This has led to its incorporation in a wide array of compounds with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. sapub.orgnih.govnih.gov Beyond medicine, quinoxaline derivatives are integral to the development of dyes, fluorescent materials, and organic semiconductors. researchgate.netd-nb.info The ease of functionalization of the quinoxaline ring system allows chemists to readily modify its structure to fine-tune its properties for specific applications. researchgate.netd-nb.info

Strategic Importance of Halogenation in Heterocyclic Scaffolds

Halogenation, the introduction of halogen atoms like fluorine and chlorine into a molecule, is a fundamental strategy in organic chemistry. numberanalytics.comtestbook.com This process can significantly alter a compound's physical and chemical properties. numberanalytics.com In medicinal chemistry, adding halogens can enhance a drug's potency, selectivity, and pharmacokinetic profile. For example, fluorine can increase a compound's lipophilicity and metabolic stability. numberanalytics.com Halogenated heterocycles are valuable intermediates in synthesis, as the halogen atoms can serve as leaving groups in cross-coupling reactions, allowing for the construction of more complex molecules. sigmaaldrich.com

Contextualization of 2-Chloro-3-fluoroquinoxaline within the Field of Polyhalogenated Quinoxaline Derivatives

This compound is a member of the polyhalogenated quinoxaline family, which are quinoxaline derivatives bearing multiple halogen substituents. The specific placement of a chlorine atom at the 2-position and a fluorine atom at the 3-position creates a unique electronic environment within the molecule. This distinct substitution pattern influences its reactivity and potential applications, distinguishing it from other halogenated quinoxalines. smolecule.com The presence of two different halogens offers opportunities for selective chemical transformations.

Overview of Research Trajectories for Halogenated Quinoxaline Systems

Research into halogenated quinoxalines is a dynamic field. Current investigations focus on several key areas:

Novel Synthesis Methods: Developing more efficient and environmentally friendly ways to synthesize these compounds. mdpi.comsapub.org

Catalytic Cross-Coupling Reactions: Expanding the toolbox of reactions, such as Suzuki and Sonogashira couplings, to create diverse derivatives. researchgate.netsciencegate.app

Biological Activity Screening: Testing new halogenated quinoxaline derivatives for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. nih.govsmolecule.comontosight.ai

Materials Science: Exploring their use in developing new organic electronic materials. researchgate.netd-nb.info

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZUGXHBEKUJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoroquinoxaline and Analogous Structures

Chemo-, Regio-, and Stereoselective Synthesis Strategies for Quinoxaline (B1680401) Derivatives

Achieving high selectivity is paramount in the synthesis of asymmetrically substituted quinoxalines like 2-Chloro-3-fluoroquinoxaline.

The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijirt.orgarabjchem.org For the synthesis of halogenated quinoxalines, this method can be adapted by using halogenated starting materials. For instance, the condensation of a 1,2-phenylenediamine with a halogenated dicarbonyl compound can introduce the desired halogen pattern.

A plausible route to a precursor for this compound could involve the reaction of an o-phenylenediamine with a 1-chloro-2-fluoro-1,2-dicarbonyl species. However, the stability and accessibility of such dicarbonyl compounds can be challenging.

A more common strategy involves the condensation of o-phenylenediamines with α-haloketones. nih.gov For example, the reaction of an o-phenylenediamine with an α,α'-dihaloketone can lead to the formation of a 2,3-dihaloquinoxaline. The specific nature of the resulting dihaloquinoxaline (e.g., dichloro-, dibromo-, or a mixed halo-derivative) depends on the starting α,α'-dihaloketone. Subsequent selective substitution of one halogen atom would be required to obtain this compound.

| Precursor 1 | Precursor 2 | Product | Reference |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | ijiset.com |

| o-Phenylenediamine | α-Bromoketones | Quinoxaline derivatives | nih.gov |

| 4-Fluoroaniline | 1,1,2-Trichloro-2-nitroethene | 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | researchgate.net |

Direct and selective halogenation of the quinoxaline ring system is a powerful tool for the synthesis of compounds like this compound. Starting from a pre-formed quinoxaline or quinoxalinone core, specific halogenating agents can be employed to introduce chlorine and fluorine atoms at the desired positions.

For example, 2,3-dichloroquinoxaline (B139996) can be synthesized by the chlorination of quinoxalin-2,3(1H,4H)-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netnih.gov One of the chlorine atoms in 2,3-dichloroquinoxaline can then be selectively substituted with fluorine using a nucleophilic fluorinating agent, such as potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst, to yield this compound. The selectivity of this substitution is influenced by the electronic properties of the quinoxaline ring and the reaction conditions.

Alternatively, selective fluorination of a quinoxaline derivative can be achieved using electrophilic fluorinating agents. wikipedia.org For instance, quinoxaline can be treated with a mixture of elemental fluorine and iodine to yield 2-fluoro- or 2,3-difluoroquinoxaline, depending on the stoichiometry. rsc.org A subsequent selective chlorination would be necessary to arrive at the target molecule.

The functionalization can also be directed by existing groups on the quinoxaline ring. For instance, a hydroxyl group at the 2- or 3-position can be converted to a chlorine atom using standard reagents. This approach allows for a stepwise introduction of the desired halogens.

| Starting Material | Reagent(s) | Product | Reference |

| Quinoxalin-2,3(1H,4H)-dione | Thionyl chloride | 2,3-Dichloroquinoxaline | researchgate.net |

| Quinoxaline | Fluorine-Iodine mixture | 2-Fluoroquinoxaline / 2,3-Difluoroquinoxaline | rsc.org |

| 2-Chloroquinoxaline (B48734) | Nucleophiles | Substituted quinoxalines | researchgate.net |

Green Chemistry Protocols for Sustainable Quinoxaline Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. The synthesis of quinoxalines is no exception, with numerous green protocols being developed. ijirt.orgresearchgate.net

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption and waste generation. rsc.org

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. arabjchem.org Various solid-supported catalysts have been developed for quinoxaline synthesis. For example, polymer-supported sulphanilic acid has been shown to be an effective heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. arabjchem.org

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity. kashanu.ac.ir Magnetic nanoparticles, such as Fe₃O₄, have been used as catalysts for quinoxaline synthesis, allowing for easy separation using an external magnet. rsc.org For instance, Fe₃O₄@APTES@isatin-SO₃H magnetic nanoparticles have been successfully employed as a recyclable heterogeneous catalyst for the one-pot condensation of 1,2-dicarbonyl compounds and o-phenylenediamines. echemcom.com Other examples include the use of CoFe₂O₄@SiO₂-SO₃H nanocatalysts under ultrasonic irradiation. wiley.com

| Catalyst | Reaction Type | Advantages | References |

| Polymer-supported sulphanilic acid | Condensation | Heterogeneous, recyclable | arabjchem.org |

| Fe₃O₄ nanoparticles | Condensation | Magnetic, recyclable, high yield | rsc.org |

| Fe₃O₄@APTES@isatin-SO₃H MNPs | Condensation | Heterogeneous, recyclable, mild conditions | echemcom.com |

| CoFe₂O₄@SiO₂-SO₃H | Condensation | Magnetic, recyclable, ultrasonication | wiley.com |

| CuI Nanoparticles | Multi-component reaction | Heterogeneous, recyclable, mild conditions | kashanu.ac.ir |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov Various organocatalysts have been successfully applied to the synthesis of quinoxalines. For example, L-proline has been found to be an efficient organocatalyst for the one-pot synthesis of quinoxaline derivatives under solvent-free conditions. sharif.edu Camphorsulfonic acid is another effective organocatalyst for the synthesis of quinoxalines in green solvents like ethanol (B145695) at room temperature. ijrar.org

Metal-free reaction conditions are highly desirable from an environmental perspective. Several metal-free protocols for quinoxaline synthesis have been developed, often relying on the inherent reactivity of the starting materials or the use of non-metallic promoters. nih.gov For instance, the oxidative cyclization of α-halo ketones and o-phenylenediamine can proceed in water at elevated temperatures without the need for a catalyst. nih.gov

| Catalyst/Condition | Reaction Type | Advantages | References |

| L-Proline | Condensation | Organocatalytic, solvent-free | sharif.edu |

| Camphorsulfonic acid | Condensation | Organocatalytic, green solvent, room temp. | ijrar.org |

| Nitrilotris(methylenephosphonic acid) | Condensation | Organocatalytic, recyclable | nih.gov |

| Water (as solvent) | Oxidative cyclization | Metal-free, green solvent | nih.gov |

Solvent-Free and Aqueous Media Synthetic Routes

The push towards green chemistry has popularized synthetic routes that minimize or eliminate the use of volatile and toxic organic solvents. tandfonline.com Water, being non-toxic, inexpensive, and environmentally benign, has emerged as a highly attractive medium for organic reactions. tandfonline.com Similarly, solvent-free conditions offer advantages in terms of reduced waste, cost, and simplified work-up procedures.

Several catalytic systems have been developed to facilitate quinoxaline synthesis in aqueous or solvent-free environments. For instance, the condensation of 1,2-diamines and 1,2-dicarbonyls can be effectively catalyzed by recyclable, heterogeneous catalysts. Silica nanoparticles have been used to achieve high yields of quinoxalines under solvent-free conditions at room temperature, highlighting the role of highly microporous solids in providing active sites for the reaction. rsc.org In aqueous media, catalysts like Amberlyst-15, ceric ammonium (B1175870) nitrate (B79036) (CAN), and tetraethylammonium (B1195904) bromate (B103136) have proven effective. tandfonline.comnih.govresearchgate.net The use of CAN is particularly noteworthy as it promotes the reaction via metal-catalyzed aerobic oxidation of α-hydroxy ketones followed by in situ trapping with 1,2-diamines in water. nih.gov

For the synthesis of a specific compound like this compound, these methods would involve the condensation of a precursor like 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or its derivative) under these green conditions.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis in Green Media

| Catalyst System | Reaction Medium | Key Advantages | Typical Yields | Reference |

| Amberlyst-15 | Water | Recyclable, simple filtration, short reaction times. | Good to Excellent | tandfonline.com |

| Ceric Ammonium Nitrate (CAN) | Water | Catalytic amount, in situ oxidation from α-hydroxy ketones. | Not specified | nih.gov |

| Tetraethylammonium Bromate | Water | Environmentally benign, short reaction time, easy workup. | High | researchgate.net |

| Silica Nanoparticles | Solvent-Free | High yields, room temperature, short reaction times. | High | rsc.org |

| KHSO₄ | Solvent-Free | Inexpensive, reusable catalyst. | Up to 98% | academie-sciences.fr |

Energy-Efficient Techniques: Microwave and Ultrasound Irradiation

To accelerate reaction rates and improve energy efficiency, microwave and ultrasound irradiation have been widely adopted in organic synthesis. scielo.branton-paar.com These techniques often lead to significantly shorter reaction times, milder reaction conditions, and higher yields compared to conventional heating methods. scielo.brrsc.org

Ultrasound-assisted organic synthesis promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. niscpr.res.in This method has been successfully applied to the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-diketones in ethanol, affording excellent yields in much shorter times than conventional methods. scielo.br Studies have shown that while various solvents can be used, ethanol often provides the optimal balance of yield and reaction time under sonication. niscpr.res.in

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. anton-paar.com This has been employed for the synthesis of 2-chloro-quinoline-3-carboxaldehydes, structurally related compounds, from acetanilides using the Vilsmeier-Haack reagent, with reactions completing in minutes. researchgate.net For substituted quinoxalines, such as those derived from 2,3-dichloroquinoxaline (DCQX), microwave irradiation drastically reduces reaction times for nucleophilic substitution, from hours to minutes, while providing high yields. wiserpub.comudayton.edu This approach is directly applicable to the synthesis of analogues of this compound.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Quinoxaline Derivatives

| Method | Typical Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Refluxing ethanol or acetic acid | 2 - 12 hours | 34 - 85% | researchgate.net |

| Ultrasound Irradiation | Ethanol, room temperature | ~60 minutes | 80 - 99% | scielo.br |

| Microwave Irradiation | n-BuOH, 130°C or Solvent-free, 160°C | 5 - 30 minutes | High (e.g., 69%) | wiserpub.comudayton.edu |

Solid-Phase Organic Synthesis (SPOS) of Quinoxaline Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries, offering simplified purification and automation potential. In this methodology, a starting material is anchored to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple washing and filtration, with the final product being cleaved from the resin. researchgate.net

Several SPOS strategies for quinoxaline synthesis have been reported. One common approach involves immobilizing an o-phenylenediamine derivative onto a resin and then reacting it with α-bromoketones. This is followed by cyclization and subsequent cleavage from the support to yield the desired quinoxaline. researchgate.net Another versatile method starts with a polymer-linked 2-nitrophenyl carbamate, which is treated with α-bromoketones. Reduction of the nitro group leads to spontaneous intramolecular cyclization, and the final quinoxaline product is obtained after acidolytic cleavage. researchgate.net The synthesis of quinoxaline derivatives has also been achieved by loading 6-amino-2,3-dichloroquinoxaline onto an AMEBA resin, followed by successive introductions of various building blocks. researchgate.net

Table 3: General Workflow for Solid-Phase Synthesis of Quinoxalines

| Step | Description | Purpose | Reference |

| 1. Loading | Covalent attachment of a starting material (e.g., o-phenylenediamine) to a solid resin. | Anchoring the substrate for subsequent reactions. | researchgate.netresearchgate.net |

| 2. Reaction | Reaction of the resin-bound substrate with reagents in solution (e.g., α-bromoketone). | Formation of the quinoxaline precursor on the solid support. | researchgate.net |

| 3. Cyclization | Intramolecular reaction to form the quinoxaline ring system. | Assembly of the core scaffold. | researchgate.net |

| 4. Washing | Rinsing the resin with solvents to remove excess reagents and soluble by-products. | Purification of the resin-bound product. | researchgate.netresearchgate.net |

| 5. Cleavage | Treatment with a cleavage agent (e.g., Trifluoroacetic acid - TFA) to release the final product. | Isolation of the pure target compound. | researchgate.netresearchgate.net |

Innovative Annulation and Cyclization Approaches in Quinoxaline Formation

Beyond traditional condensation reactions, innovative annulation and cyclization strategies have been developed to access quinoxaline scaffolds with greater efficiency and structural diversity. These methods often involve the formation of multiple bonds in a single operation and can provide access to structures not easily obtained through classical routes.

One such advanced method is electrochemical-oxidation-induced intramolecular annulation. rsc.orgrsc.org This technique uses N-aryl enamines and a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to construct the quinoxaline ring through tandem azidation and cyclic amination. A key advantage of this approach is that it avoids the need for transition metal catalysts and harsh chemical oxidants, aligning with the principles of green chemistry. rsc.org

Another novel strategy is the tandem oxidative azidation/cyclization of N-arylenamines using (diacetoxyiodo)benzene (B116549) as an oxidant. This method also employs N-arylenamines and TMSN₃ as starting materials to form two C–N bonds in a tandem sequence under mild conditions. acs.org Furthermore, metal-free catalyzed annulation, for example using trifluoromethanesulfonic anhydride (B1165640) (TFAA), has been developed for the synthesis of spiro pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and ketones or benzoquinones via nucleophilic addition and cyclization. nih.gov

Synthesis of N-Oxide Derivatives of Quinoxalines and Their Selective Modifications

Quinoxaline N-oxides, particularly 1,4-dioxides, are a class of compounds with significant biological activity and serve as versatile synthetic intermediates. nih.gov Their synthesis and selective modification are of great interest for developing new therapeutic agents.

A highly efficient one-step annulation reaction between a substituted aniline, such as 4-fluoroaniline, and 1,1,2-trichloro-2-nitroethene can produce polyfunctionalized quinoxaline N-oxides on a multigram scale. researchgate.net This method provides direct access to compounds like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, a versatile building block for further modification. researchgate.net The reactivity of this building block allows for selective modifications at different positions, including the chloronitrone and amide units, leading to a diverse array of new quinoxaline derivatives. researchgate.net

Another approach involves the direct oxidation of a pre-formed quinoxaline ring, though the synthesis of quinoxaline 1,4-dioxides often involves the cyclization of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.gov More recently, methods for the direct C-H activation and functionalization of quinoxalin-2(1H)-ones to produce N-oxides have been explored. For instance, a Cu(I)/TBHP system enables the simultaneous construction of C–C and N–O bonds to yield C3-acylated quinoxalin-2(1H)-one N-oxides. rsc.org

The modification of these N-oxide scaffolds is a key strategy for creating new derivatives. For example, the halogen atoms in compounds like 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides can be selectively substituted by nucleophiles such as piperazine (B1678402) or various azoles to generate novel 6-amino derivatives with potential biological applications. nih.gov

Reactivity and Chemical Transformations of 2 Chloro 3 Fluoroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated quinoxalines. researchgate.netresearchgate.net In compounds like 2,3-dichloroquinoxaline (B139996), the two chlorine atoms serve as good leaving groups, making them excellent electrophilic partners for reactions with various nucleophiles. researchgate.netresearchgate.net This reactivity is fundamental to creating a diverse range of 2,3-disubstituted quinoxalines and related condensed heterocyclic systems. researchgate.net The presence of different halogens in 2-chloro-3-fluoroquinoxaline introduces questions of selectivity.

In dihalogenated systems, the regioselectivity of nucleophilic substitution is a critical factor. For instance, in 2,4-dichloroquinazolines, substitution reactions with amine nucleophiles consistently show regioselectivity for the C4 position. nih.gov Similarly, in 2,4-dichloropyrimidines, substitution typically occurs at the C4 position, although this can be altered by the electronic properties of other substituents on the ring. wuxiapptec.com For 2,3-dihaloquinoxalines, the substitution pattern can be influenced by the nature of the nucleophile and the reaction conditions. While specific studies on the regioselectivity of this compound are not abundant, the principles governing related heterocyclic systems suggest that the electronic environment of each carbon-halogen bond plays a decisive role.

Halogen exchange reactions, which involve the replacement of one halogen atom with another, are also significant. frontiersin.org These reactions can be catalyzed by various means and are crucial for modifying the reactivity of the substrate. frontiersin.orgrsc.org

The identity of the halogen atom significantly influences the reactivity of the C-X bond in SNAr reactions. Generally, the C-F bond is stronger and shorter than the C-Cl bond due to the high electronegativity and small size of the fluorine atom. quora.comquora.com This would suggest that the C-F bond is less reactive.

However, in the context of SNAr reactions on electron-deficient aromatic rings, the rate-determining step is often the initial nucleophilic attack, which is favored by more electronegative halogens that can better stabilize the intermediate Meisenheimer complex. Fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. This "element effect" can lead to fluoride (B91410) being a better leaving group than chloride in some SNAr reactions, contrary to what bond strengths alone would predict. science.gov

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state of the addition step. Therefore, in this compound, it is plausible that the fluoro group would be preferentially substituted by a nucleophile over the chloro group, although this can be influenced by the specific nucleophile and reaction conditions.

Data Table: Bond Properties of Carbon-Halogen Bonds

| Bond | Bond Length (Å) | Bond Dissociation Enthalpy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |

| C-F | ~1.35 | ~485 | 3.98 |

| C-Cl | ~1.77 | ~340 | 3.16 |

This table presents generalized data for alkyl halides to illustrate the fundamental differences between C-F and C-Cl bonds.

C-H Bond Functionalization and Site-Selective Derivatization

Beyond the substitution of halogens, the direct functionalization of C-H bonds on the quinoxaline (B1680401) scaffold represents a modern and efficient strategy for derivatization.

Metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of heteroaromatic compounds. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. While specific examples for this compound are limited, the principles can be inferred from related systems. For instance, palladium catalysts are commonly used for the direct arylation of heterocycles. The regioselectivity of these reactions is often guided by the inherent electronic properties of the substrate or by the use of directing groups.

Transition-metal-free methods for C-H functionalization are gaining traction due to their cost-effectiveness and reduced metal contamination in products. These methods often involve strong bases or radical-based mechanisms to activate C-H bonds. For electron-deficient systems like quinoxalines, nucleophilic addition to C-H bonds followed by oxidation is a potential pathway for functionalization.

Organometallic Chemistry and Cross-Coupling Reactions of Halogenated Quinoxalines

Halogenated quinoxalines are excellent substrates for a variety of organometallic cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, generally follows the order C-I > C-Br > C-Cl, with C-F bonds being the least reactive. This trend is opposite to that often observed in SNAr reactions and is related to the bond dissociation energies.

For a substrate like this compound, this differential reactivity can be exploited for selective functionalization. It is expected that the C-Cl bond would preferentially undergo oxidative addition to a low-valent palladium catalyst, allowing for selective coupling at the C2 position while leaving the C-F bond at the C3 position intact. This chemoselectivity enables sequential functionalization, where the C-Cl bond is reacted first via a cross-coupling reaction, and the remaining C-F bond could then be targeted for a subsequent SNAr reaction.

Utility of Organolithium, Magnesium, and Zinc Reagents

The electron-deficient nature of the quinoxaline ring system activates the C-Cl bond towards nucleophilic attack, making it a prime site for reactions with strong carbon nucleophiles like organolithium and Grignard (organomagnesium) reagents. wikipedia.orglibretexts.org These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the organometallic reagent adds to the C-2 position, followed by the elimination of the chloride ion. thieme-connect.de

Organolithium and Grignard reagents can introduce a wide variety of alkyl, aryl, and vinyl groups at the C-2 position. libretexts.orgnih.govleah4sci.com The general reactivity of these reagents as powerful bases necessitates the use of anhydrous conditions and substrates lacking acidic protons to avoid side reactions like deprotonation. wikipedia.orgbeyondbenign.org While the C-F bond is generally stronger and less prone to substitution than the C-Cl bond, highly reactive organolithium reagents could potentially interact with it, though selective substitution at the chlorine position is expected to be the predominant pathway. doi.org In some cases with related 2-haloquinoxalines, the use of extremely strong bases like potassium amide in liquid ammonia (B1221849) has been shown to induce ring contraction to form benzimidazole (B57391) derivatives, a potential competing pathway to simple substitution. doi.org

Organozinc reagents are generally less reactive than their lithium and magnesium counterparts, which imparts a higher degree of functional group tolerance. wikipedia.orgsci-hub.se Their primary utility in conjunction with this compound is in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which will be discussed in subsequent sections. wikipedia.orgbeilstein-journals.orgillinois.edu The direct reaction of organozinc reagents with this compound without a catalyst is less common. The preparation of specific organozinc reagents can be achieved through various methods, including the oxidative insertion of zinc powder or transmetalation from other organometallic species. wikipedia.org

| Reagent Type | General Reactivity with Haloquinoxalines | Expected Product with this compound | Key Considerations |

| Organolithium (R-Li) | Strong nucleophiles and bases. nih.govlibretexts.org React via SNAr to displace halides. thieme-connect.de | 2-Substituted-3-fluoroquinoxaline | Requires strictly anhydrous conditions. libretexts.org Potential for side reactions or ring contraction with certain bases. doi.org |

| Grignard (R-MgX) | Strong nucleophiles and bases, similar to organolithiums. wikipedia.orgleah4sci.com | 2-Substituted-3-fluoroquinoxaline | Requires anhydrous ether or THF solvent to stabilize the reagent. libretexts.org |

| Organozinc (R-ZnX) | Milder nucleophiles, primarily used in catalyzed reactions. wikipedia.orgsci-hub.se | Primarily used as a coupling partner in Negishi reactions. | High functional group tolerance. sci-hub.se |

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of haloquinoxalines. The C-Cl bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the haloquinoxaline with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. For related 2-chloroquinoxaline (B48734) N-oxides, Suzuki-Miyaura reactions with various arylboronic acids have been shown to proceed in high yields (up to 96%) to furnish 2-arylquinoxaline N-oxides. researchgate.net These reactions typically employ a Pd(0) catalyst, often generated in situ, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C-2 position by coupling with a terminal alkyne. It is a staple for synthesizing alkynyl-substituted heterocycles. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. researchgate.netwikipedia.org Studies on 2-haloquinoxalines have demonstrated successful Sonogashira couplings to produce 2-alkynylquinoxalines, which are versatile intermediates for further cyclization reactions. researchgate.netresearchgate.netthieme-connect.de

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the haloquinoxaline with an alkene. rsc.orgnih.gov This method allows for the introduction of vinyl groups, which can be further elaborated. Palladium-catalyzed Heck reactions have been successfully applied to iodo-functionalized furo- and thieno[2,3-b]quinoxalines, demonstrating the utility of this transformation on complex quinoxaline-based systems. researchgate.net

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond | Representative Example on Analogous System |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2, Phosphine Ligand, Base | C(sp2)-C(sp2) | Arylation of 2-chloroquinoxaline N-oxides. researchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI, Base (e.g., NEt3) | C(sp2)-C(sp) | Coupling of 2-chloro-3-methoxyquinoxaline (B1320914) with terminal alkynes. researchgate.netthieme-connect.de |

| Heck | Alkene | Pd(OAc)2, Phosphine Ligand, Base | C(sp2)-C(sp2) | Vinylation of 3-iodo-2-phenylfuro[2,3-b]quinoxaline. researchgate.net |

Other Transition Metal-Catalyzed Processes (e.g., Ni, Co, Cu, Cr, Fe)

While palladium catalysis is prevalent, other transition metals offer unique reactivity, different cost profiles, and complementary catalytic cycles for the functionalization of this compound.

Nickel: Nickel catalysts are often used for cross-coupling reactions, including Negishi couplings of organozinc reagents with aryl halides. wikipedia.orgillinois.edu They are particularly effective for coupling alkyl electrophiles and can operate via different mechanistic pathways than palladium, sometimes involving radical intermediates. illinois.edu

Cobalt: Cobalt catalysts are effective in various transformations, including the hydrogenation of alkenes and C-H activation. nsf.govgoettingen-research-online.de Cobalt-catalyzed reductive coupling of alkyl halides with activated alkenes has been demonstrated, suggesting potential for similar transformations involving the quinoxaline scaffold. organic-chemistry.org

Copper: Copper is most famously used as a co-catalyst in the Sonogashira reaction. researchgate.net However, copper catalysis is also employed independently for reactions like the Ullmann condensation and certain C-H functionalization reactions. For instance, CuSO4 has been used as a catalyst in the synthesis of the quinoxaline core itself. orientjchem.org

Chromium: Chromium salts, such as CrCl2·6H2O, have been reported as effective catalysts for the synthesis of quinoxalines via the condensation of diamines and dicarbonyl compounds, highlighting their role in the formation of the heterocyclic core. orientjchem.org

Iron: As an earth-abundant and non-toxic metal, iron has gained significant attention as a catalyst for cross-coupling reactions. beilstein-journals.org Iron salts can catalyze the coupling of Grignard reagents with aryl chlorides under exceptionally mild conditions. nih.govnih.gov This presents a cost-effective and environmentally benign alternative to palladium for introducing alkyl or aryl groups onto the quinoxaline ring. illinois.edumdpi.com

Electrophilic, Oxidative, and Reductive Transformations of the Quinoxaline Ring

The quinoxaline ring itself can undergo a variety of transformations that modify its structure and electronic properties.

Electrophilic Transformations: The quinoxaline ring is generally electron-deficient, making electrophilic aromatic substitution challenging. Nitration, for example, requires harsh conditions (e.g., concentrated HNO3/oleum at 90°C) and typically leads to substitution on the benzene (B151609) ring, yielding 5-nitro and 5,7-dinitro products for the parent quinoxaline. sphinxsai.comresearchgate.net The presence of the electron-withdrawing fluoro and chloro groups on the pyrazine (B50134) ring of this compound would further deactivate the entire system towards electrophilic attack.

Oxidative Transformations: Oxidation of the quinoxaline core can occur at either the nitrogen atoms or the carbon skeleton, depending on the oxidant.

N-Oxidation: Treatment with peracids (e.g., peracetic acid) leads to the formation of quinoxaline N-oxides. sphinxsai.comresearchgate.net Oxidation of the parent quinoxaline can yield the di-N-oxide. nih.gov These N-oxide functionalities significantly alter the electronic properties of the ring and are known to enhance the biological activity of certain quinoxaline derivatives. orientjchem.orgnih.gov

C-Oxidation: Strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyrazine-2,3-dicarboxylic acid. sphinxsai.comresearchgate.net Alternatively, enzymatic oxidation, for instance by xanthine (B1682287) oxidase, can lead to the formation of quinoxalinone derivatives, where a carbonyl group is introduced into the pyrazine ring. nih.gov

Reductive Transformations: Reduction of the quinoxaline system can also be selective.

Deoxygenation of N-Oxides: Quinoxaline 1,4-dioxides can be selectively reduced back to the parent quinoxaline or to the mono-N-oxide using various reducing agents. nih.gov

Ring Reduction: The pyrazine ring can be selectively reduced. For instance, lithium aluminum hydride (LiAlH4) has been used to reduce the pyrazine ring in certain quinoxaline derivatives. researchgate.net Catalytic hydrogenation can lead to the formation of dihydro- and tetrahydroquinoxalines, depending on the conditions and catalyst used. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemistry of quinoxalines is rich and leads to unique molecular transformations and interesting photophysical phenomena.

Photochemical Reactions: Upon absorption of UV light, certain quinoxaline derivatives can undergo significant structural changes. The photolysis of quinoxaline 1,4-dioxides, for example, has been shown to proceed via the formation of a transient oxaziridine (B8769555) intermediate, which can then undergo further thermal or photochemical rearrangements. researchgate.netrsc.org Photochemical conditions have also been utilized to induce radical reactions, such as the bromination of a methyl group on a quinoxaline ring using N-bromosuccinimide and a radical initiator under irradiation. thieme-connect.de

Excited State Dynamics: The photophysics of donor-acceptor substituted quinoxalines are particularly fascinating. Upon photoexcitation, these molecules can populate different types of excited states, primarily a less polar locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state. nih.govacs.orgacs.org

The relative energy and population of these states are highly sensitive to the molecular structure, solvent polarity, and temperature. nih.gov In polar solvents, emission can occur from both the LE and ICT states, leading to dual fluorescence and properties like solvatochromism (a shift in emission color with solvent polarity) and thermochromism (a shift in emission color with temperature). nih.govacs.orgacs.org The deactivation pathways from the excited state are also complex and can be engineered. These pathways include fluorescence (light emission), intersystem crossing (ISC) to the triplet state, and non-radiative decay, which can be influenced by intramolecular rotation. nih.gov Understanding these dynamics is crucial for designing quinoxaline-based materials for optical applications. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 3 Fluoroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Chloro-3-fluoroquinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

The analysis of this compound begins with fundamental 1D NMR experiments, which provide initial information about the number and chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzo- portion of the quinoxaline (B1680401) ring system. Due to the asymmetry introduced by the chloro and fluoro substituents, all four aromatic protons (H-5, H-6, H-7, and H-8) are chemically non-equivalent and should, therefore, produce distinct signals. The signals would appear in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. The splitting patterns would be complex, arising from three-bond (³J) and four-bond (⁴J) couplings between adjacent and meta-protons, respectively.

¹³C NMR: The carbon NMR spectrum will be crucial for confirming the carbon skeleton. The molecule contains eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals. The two carbons directly bonded to the electronegative halogen and nitrogen atoms (C-2 and C-3) are expected to be significantly downfield. The remaining six carbons of the benzo- and pyrazine (B50134) rings will resonate at chemical shifts typical for aromatic and heteroaromatic systems. The use of proton-decoupled ¹³C NMR simplifies the spectrum by showing each unique carbon as a singlet. docbrown.info

¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.org The spectrum for this compound would exhibit a single resonance for the fluorine atom at C-3. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. thermofisher.com Furthermore, the fluorine nucleus will couple with adjacent carbon atoms (¹JCF, ²JCF, etc.) and potentially through-space with nearby protons, providing additional structural information. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. thermofisher.com

| Nucleus | Expected Number of Signals | Anticipated Chemical Shift Region (ppm) | Key Information Provided |

| ¹H | 4 | 7.5 - 8.5 | Chemical environment and connectivity of aromatic protons. |

| ¹³C | 8 | 120 - 160 | Presence of eight unique carbon atoms, confirming the molecular backbone. |

| ¹⁹F | 1 | Varies (e.g., -100 to -170 for fluoroaromatics) | Confirms the presence and electronic environment of the fluorine substituent. |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. github.io For this compound, COSY would reveal correlations between adjacent protons on the benzene (B151609) ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), allowing for the sequential assignment of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com An HSQC spectrum would show cross-peaks connecting the signals of H-5, H-6, H-7, and H-8 in the ¹H spectrum to their corresponding carbon signals (C-5, C-6, C-7, and C-8) in the ¹³C spectrum. This technique is fundamental for assigning the protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for piecing together the full structure, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This allows for the assignment of quaternary (non-protonated) carbons and the connection of different molecular fragments. For instance, correlations from H-5 to carbons C-7 and C-8a, and from H-8 to carbons C-6 and C-4a, would confirm the structure of the benzene ring and its fusion to the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net For a rigid, planar molecule like this compound, NOESY can be used to confirm assignments by showing correlations between adjacent protons, such as H-5 and H-6.

| 2D NMR Technique | Type of Correlation | Specific Application for this compound |

| COSY | ¹H – ¹H (through 2-3 bonds) | Establishes the sequence of protons on the benzene ring (H-5 through H-8). github.io |

| HSQC | ¹H – ¹³C (through 1 bond) | Assigns each aromatic proton to its directly attached carbon atom. youtube.com |

| HMBC | ¹H – ¹³C (through 2-3 bonds) | Assigns quaternary carbons (C-2, C-3, C-4a, C-8a) and confirms the overall connectivity of the ring system. princeton.edu |

| NOESY | ¹H – ¹H (through space) | Confirms spatial proximity between adjacent protons, reinforcing assignments. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. The spectra of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong intensity bands would appear in the 1600-1400 cm⁻¹ region, characteristic of the quinoxaline ring system.

C-F Stretching: A strong absorption band, typically found in the 1300-1000 cm⁻¹ range, is a key indicator of the carbon-fluorine bond.

C-Cl Stretching: A medium to strong band in the 780-580 cm⁻¹ region would confirm the presence of the carbon-chlorine bond. docbrown.info

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would likely give rise to strong signals in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity in IR | Key Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Quinoxaline Ring |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium to Strong | Quinoxaline Ring |

| C-F Stretch | 1300 - 1000 | Strong | Fluoro Substituent |

| C-Cl Stretch | 780 - 580 | Medium to Strong | Chloro Substituent |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₄ClFN₂), the nominal molecular weight is 182.59 g/mol . A key feature in the mass spectrum would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1, which is a clear indicator of a molecule containing a single chlorine atom. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to within 0.001 atomic mass units). researchgate.netresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, HRMS would be able to distinguish its elemental composition (C₈H₄ClFN₂) from other potential formulas that have the same nominal mass, providing definitive proof of the compound's identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. dshs-koeln.de An LC-MS system can be used to analyze this compound in complex mixtures, for example, to monitor its synthesis or assess its purity. The compound would first be separated from other components on an LC column, and the eluent would be directed into the mass spectrometer, which provides a mass spectrum for the separated compound. This technique is highly sensitive and specific, making it suitable for both qualitative and quantitative analysis. jfda-online.comus.es

Computational and Theoretical Investigations of 2 Chloro 3 Fluoroquinoxaline

Quantum Chemical Methodologies for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 2-Chloro-3-fluoroquinoxaline. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy levels within the molecule, which are key determinants of its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules like quinoxaline (B1680401) derivatives. nih.govbohrium.com DFT calculations, commonly employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netnih.gov

For this compound, DFT calculations can predict key parameters that describe its chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites that are susceptible to attack. researchgate.netbohrium.com

Table 1: Representative Calculated Electronic Properties for Halogenated Quinoxalines based on DFT Studies This table presents illustrative data based on typical values reported for similar halogenated heterocyclic compounds in computational studies. Specific experimental or calculated values for this compound may vary.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.5 D | Measures molecular polarity |

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronic excited states. uci.edu This methodology is the standard for calculating vertical excitation energies, which correspond to the absorption of light in the UV-Visible spectrum. bohrium.com

By applying TD-DFT, one can predict the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability) for this compound. uci.edu This allows for the theoretical assignment of observed spectral bands to specific electronic transitions, such as π → π* or n → π* transitions, which are characteristic of heteroaromatic systems. These computational predictions are invaluable for interpreting experimental spectroscopic data. bohrium.com

Table 2: Illustrative TD-DFT Predicted Electronic Transitions This table shows representative data for the lowest energy electronic transitions typical for halogenated quinoxaline derivatives. The values are for illustrative purposes.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | ~350 - 380 | ~0.10 - 0.25 | π → π |

| S₀ → S₂ | ~320 - 340 | ~0.05 - 0.15 | n → π |

Analysis of Non-Covalent Interactions in Halogenated Quinoxalines

Non-covalent interactions are crucial in crystal engineering, supramolecular chemistry, and biology, as they dictate how molecules interact with each other. In halogenated molecules like this compound, halogen bonding is a particularly significant directional interaction.

Halogen bonding (XB) is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.govijres.org This interaction is analogous to the more familiar hydrogen bond. The ability of a halogen atom to act as a halogen bond donor generally follows the trend I > Br > Cl > F, correlating with the atom's polarizability. ijres.org

The physical basis for halogen bonding is often explained by the concept of the "σ-hole". researchgate.netresearchgate.net A σ-hole is a region of lower electron density and consequently more positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). researchgate.net This positive region can interact attractively with an electron-rich site, such as a lone pair on a nitrogen or oxygen atom. nih.gov

Computational analysis of the Molecular Electrostatic Potential (MEP) surface is used to visualize and quantify the σ-hole. researchgate.net For this compound, a significant positive σ-hole is expected on the chlorine atom. The magnitude of the most positive electrostatic potential (V_S,max) on the σ-hole is a key indicator of the potential strength of the halogen bond it can form. nsf.govnih.gov While some studies suggest Pauli repulsion is the dominant factor in the directionality of these bonds, the σ-hole model remains a valuable predictive tool. frontiersin.org

The substituents on the aromatic ring have a profound impact on the magnitude of the σ-hole and thus the strength of the halogen bond. nsf.govnih.gov Electron-withdrawing groups enhance the positive character of the σ-hole, making the halogen a stronger XB donor. etamu.edu

In this compound, the fluorine and chlorine atoms have distinct roles.

Chlorine as the XB Donor: The chlorine atom, being more polarizable than fluorine, is the primary halogen bond donor in this molecule. Its σ-hole is the site of interaction with Lewis bases.

Fluorine as an Enhancer: Fluorine is highly electronegative and functions as a powerful electron-withdrawing group. researchgate.net Through its inductive effect, the fluorine atom pulls electron density from the quinoxaline ring system. This withdrawal of electron density makes the attached carbon atom more electrophilic, which in turn enhances the positivity of the σ-hole on the adjacent chlorine atom. nsf.gov

Therefore, the chlorine atom in this compound is predicted to be a more potent halogen bond donor compared to the chlorine in 2-chloroquinoxaline (B48734). This substituent effect allows for the fine-tuning of intermolecular interaction strength, a key principle in the design of molecular crystals and materials. nsf.govrsc.org

Table 3: Effect of Fluorine Substitution on the Calculated Maximum Electrostatic Potential (V_S,max) of a Chlorine σ-hole This table provides a qualitative illustration of how an electron-withdrawing substituent like fluorine is expected to increase the positive potential of the σ-hole on a nearby chlorine atom, based on established chemical principles. nsf.govnih.gov

| Compound | Substituent Effect | Expected Relative V_S,max on Chlorine (kcal/mol) |

|---|---|---|

| 2-Chloroquinoxaline | Reference (no fluoro group) | Base Value |

| This compound | Strong electron-withdrawing effect from fluorine | Higher than Base Value |

Hydrogen Bonding (HB) Interactions

Hydrogen bonding plays a critical role in determining the supramolecular architecture and properties of molecular solids. In the context of this compound, intermolecular hydrogen bonds could potentially form between the nitrogen atoms of the quinoxaline ring and hydrogen atoms of adjacent molecules, or with solvent molecules. Computational studies, typically using Density Functional Theory (DFT), are employed to analyze these interactions. Such studies would calculate the geometric parameters (bond lengths and angles) and interaction energies of potential hydrogen-bonded dimers or clusters. While the methodology is well-established for analyzing hydrogen bonds in various organic molecules, specific research detailing the hydrogen bonding interactions of this compound is not available in the provided search results.

π-π Stacking and Dispersion Forces

Aromatic systems like the quinoxaline core of this compound are known to engage in π-π stacking interactions, which are crucial for the stability of crystal structures and molecular aggregates. These non-covalent interactions are governed by dispersion forces and electrostatic interactions between the π-electron clouds of adjacent rings. Computational methods, particularly high-level DFT with dispersion corrections (e.g., DFT-D3) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to quantify the strength and nature of these interactions. These calculations would elucidate the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the corresponding binding energies. At present, specific studies quantifying the π-π stacking and dispersion forces for this compound have not been identified.

Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, degradation, or its reactions with nucleophiles or electrophiles. DFT calculations are a primary tool for mapping the potential energy surface of a reaction, allowing researchers to trace the lowest energy pathway from reactants to products. This provides a detailed, step-by-step understanding of bond-breaking and bond-forming processes. Despite the utility of these methods, specific computational studies on reaction mechanisms involving this compound are not found in the available literature.

Molecular Dynamics Simulations (e.g., Car-Parrello MD, Path Integral MD) for Dynamic Processes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular motion, and interactions with the environment (e.g., solvent). Ab initio MD methods like Car-Parrinello Molecular Dynamics (CPMD) calculate the forces on the atoms "on the fly" from electronic structure calculations, allowing for the simulation of dynamic processes where bond formation or breaking occurs. Path Integral Molecular Dynamics (PIMD) is a more advanced technique that can incorporate nuclear quantum effects, which can be important for systems containing light atoms like hydrogen. These simulations could model the behavior of this compound in different phases or environments. However, no published MD simulation studies specifically focused on this compound were found.

Topological Analysis of Electron Density: Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. By locating critical points in the electron density (ρ), one can identify atoms, bonds, rings, and cages within a molecule. The properties at the bond critical points (BCPs), such as the electron density (ρb) and its Laplacian (∇²ρb), offer quantitative measures of the nature and strength of chemical bonds (covalent vs. electrostatic). This analysis could be applied to this compound to characterize its intramolecular bonds (e.g., C-Cl, C-F, C-N) and any potential non-covalent interactions. Currently, there are no specific AIM theory analyses reported for this compound.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular and intermolecular charge transfer interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., hyperconjugation). For this compound, NBO analysis could provide detailed insights into the hybridization of atoms, the polarity of bonds, the distribution of natural atomic charges, and the delocalization of electron density within the molecule. No specific NBO analysis for this compound is available in the search results.

Prediction of Spectroscopic Signatures from First Principles

First-principles (or ab initio) quantum chemical calculations can predict various spectroscopic properties of molecules with high accuracy. This involves solving the Schrödinger equation for the molecular system, often using methods like DFT or time-dependent DFT (TD-DFT). For this compound, these calculations could predict:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies.

NMR Spectra: By calculating the isotropic shielding constants for atoms like ¹H, ¹³C, ¹⁵N, and ¹⁹F.

Electronic Spectra (UV-Vis): By calculating the energies of electronic transitions between molecular orbitals.

These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. However, specific first-principles predictions of the spectroscopic signatures for this compound are not documented in the provided search results.

Supramolecular Chemistry and Crystal Engineering of Halogenated Quinoxalines

Design Principles for Self-Assembly and Ordered Structures

The creation of ordered supramolecular structures from halogenated quinoxaline (B1680401) derivatives is a key objective in crystal engineering. rsc.orgresearchgate.net The design process relies on a nuanced understanding of the interplay between various weak intermolecular forces. The primary principle is balancing directional, specific interactions like hydrogen and halogen bonds with less directional forces such as van der Waals and π-π stacking interactions. rsc.org

Substitutional variation in organic molecules often leads to significant changes in crystal packing. rsc.org However, by carefully selecting substituents, it is possible to achieve predictable packing motifs. Key factors that guide the self-assembly include:

Molecular Geometry and Volume: The size and shape of the molecule and its substituents play a crucial role. Systems with similar molecular volumes and geometries are more likely to adopt similar packing arrangements. rsc.orgresearchgate.net For instance, restricting the conformational flexibility of the molecule can limit the possible packing arrangements and promote order. rsc.org

Balance of Interactions: The final crystal structure results from a delicate balance of competing non-covalent interactions. The inclusion of directional contacts, such as halogen and hydrogen bonds, can either support or compete with geometric factors, making the prediction of crystal structures challenging but also offering opportunities for control. rsc.orgresearchgate.net

Kinetic vs. Thermodynamic Control: The conditions of crystallization can favor either the kinetically preferred (faster-forming) or the thermodynamically stable crystal form. In a series of di(halophenyl)quinoxalines, kinetic factors led to the formation of a set of isostructural crystals for the lighter halogens (F, Cl, Br). rsc.orgrsc.org

A central goal of these design principles is to create isostructural systems, where different molecules crystallize in similar structures. Such systems are invaluable for establishing direct correlations between chemical modifications and the physical properties of the material. rsc.org

Role of Halogen and Hydrogen Bonding in Directing Crystal Packing

Non-covalent interactions, particularly hydrogen bonds and halogen bonds, are the primary tools for directing the assembly of halogenated quinoxalines into specific crystalline architectures. The interplay between these forces dictates the final packing motif.

In a systematic study of 2,3-bis(3'-halophenyl)quinoxaline derivatives, a variety of weak intermolecular interactions were identified as critical to the crystal packing. rsc.org These interactions work in concert to build complex supramolecular architectures.

C-H···N Hydrogen Bonds: These interactions are a recurring motif, often leading to the formation of one-dimensional spiral chains or dimerizing pairs of molecules. For example, in the methyl-substituted analogue, a C-H···N hydrogen bond dimerizes the molecules, and another forms a spiral ladder. rsc.org

C-H···Halogen Hydrogen Bonds: These bonds play a significant role in linking the primary structural motifs. In isostructural fluoro-, chloro-, and bromo-derivatives, C-H···Hal interactions help interlace spiral chains formed by C-H···N bonds, creating 2D layered structures. These layers are then stacked through further C-H···Hal bonds. rsc.org

π···π Interactions: Stacking between the aromatic quinoxaline and phenyl rings provides additional stabilization, often supporting the structures formed by hydrogen bonds. rsc.org

Halogen···Halogen Interactions: While weaker for lighter halogens, these interactions become dominant for heavier atoms like iodine. In the iodo-derivative, strong I···I interactions, along with C-H···I interactions, link dimers into 2D sheets, preventing it from being isostructural with the F, Cl, and Br analogues. rsc.orgrsc.org

The relative strength and directionality of these bonds guide the assembly. For the lighter halogen derivatives (F, Cl, Br), the packing is dominated by a combination of C-H···N bonds forming spiral chains, which are then linked by C-H···Hal and π···π interactions. rsc.org For the iodo-derivative, the stronger I···I and C-H···I interactions lead to a completely different sheet-like packing arrangement. rsc.org

| Interaction Type | Role in Crystal Packing | Example Molecular System |

|---|---|---|

| C-H···N Hydrogen Bond | Forms 1D spiral chains or dimers | 2,3-bis(3'-halophenyl)quinoxalines (X = F, Cl, Br, Me) |

| C-H···Halogen Bond | Links 1D chains into 2D layers and stacks layers | 2,3-bis(3'-halophenyl)quinoxalines (X = F, Cl, Br) |

| π···π Stacking | Provides additional stabilization to the overall structure | 2,3-bis(3'-halophenyl)quinoxalines (X = F, Cl, Br, I, Me) |

| I···I Halogen Bond | Dominant interaction leading to a 2D sheet structure | 2,3-bis(3'-iodophenyl)quinoxaline |

Isostructurality and Polymorphism in Halogenated Quinoxaline Derivatives

Isostructurality , where different compounds exhibit the same crystal packing, is a key concept for tuning material properties. In the series of 2,3-bis(3'-halophenyl)quinoxalines, the derivatives where the substituent (X) was F, Cl, and Br were found to be isostructural, all packing in a monoclinic P2₁/n unit cell. rsc.org This similarity in packing arises because the changes in molecular volume and the balance of non-covalent interactions are not significant enough to favor a different structural motif. rsc.org Computational analysis showed that the stabilizing interactions were maximal for the chloro-derivative. rsc.orgrsc.org

| Parameter | Q3,3’F₂ | Q3,3’Cl₂ | Q3,3’Br₂ |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | 9.1411(2) | 9.2136(2) | 9.2435(3) |

| b (Å) | 12.1930(3) | 12.4411(3) | 12.6044(4) |

| c (Å) | 13.1256(3) | 13.9100(3) | 14.3014(5) |

| β (°) | 107.561(2) | 108.513(2) | 108.799(3) |

| Volume (ų) | 1394.05(6) | 1510.89(6) | 1574.61(9) |

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is another critical phenomenon. While the F, Cl, and Br derivatives produced isostructural forms, further analysis revealed a more complex situation. rsc.org Differential Scanning Calorimetry (DSC) studies showed that for the fluoro- and bromo-containing systems, the isostructural form obtained was a metastable polymorph. rsc.orgrsc.org More stable polymorphs exist for both, although they have not yet been isolated in a form suitable for single-crystal X-ray diffraction. rsc.org This indicates that the observed isostructurality is a result of kinetic crystallization factors rather than thermodynamic stability. rsc.org Only for the chloro-derivative was the thermodynamically stable polymorph grown directly. rsc.org The existence of multiple polymorphic forms highlights the subtle energy balance between different possible packing arrangements.

Engineering of Functional Materials through Controlled Non-Covalent Interactions

A primary motivation for studying the supramolecular chemistry of halogenated quinoxalines is the ability to engineer functional materials with tailored properties. By controlling the crystal packing through non-covalent interactions, one can directly influence a material's electronic, optical, and physical characteristics. researchgate.net

Halogen substituent engineering is a powerful strategy in this regard. In the design of acceptor molecules for organic solar cells, the rational placement of halogen atoms on a quinoxaline-based core plays a pivotal role in modulating physicochemical and photovoltaic properties. researchgate.net For example, replacing a methyl group with a chlorine atom on a quinoxaline-based acceptor molecule was shown to effectively regulate molecular aggregation and stacking. This modification improved compatibility with a polymer donor, resulting in a significant increase in power-conversion efficiency from 8.90% to 15.74%. researchgate.net

The introduction of different functional groups, including halogens, allows for the precise control of energy levels and charge transport properties in quinoxaline derivatives, making them suitable as n-type transistor materials. beilstein-journals.org The ability to tune these properties is essential for the development of advanced organic electronic devices. The structural diversity of quinoxalines enables fine-tuning of their molecular structures to optimize performance for specific applications. beilstein-journals.org This control over self-assembly and solid-state order is fundamental to advancing fields from pharmaceuticals to organic electronics. rsc.org

Applications in Advanced Materials Science and Catalysis

2-Chloro-3-fluoroquinoxaline as a Versatile Synthetic Building Block

The reactivity of the carbon-chlorine and carbon-fluorine bonds in this compound allows for selective functionalization, making it an ideal starting material for the synthesis of more elaborate molecules.

The chloro group at the 2-position of the quinoxaline (B1680401) ring is particularly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This reactivity is harnessed by chemists to construct intricate molecular frameworks. For instance, related chloro-substituted heterocyclic compounds, such as 2-chloroquinolines, have been extensively used as precursors in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. While direct examples involving this compound are not extensively documented in publicly available literature, the chemical principles suggest its potential in creating diverse and complex molecular topographies.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Halogenated heterocycles, including chloroquinoxalines, are frequently employed as key intermediates in these reactions. The chloro-substituent can act as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. For example, 2-chloro-3-formylquinolines have been shown to be versatile intermediates in the synthesis of complex fused heterocyclic systems through MCRs. The analogous reactivity of this compound is anticipated to be a valuable asset in the combinatorial synthesis of novel compound libraries with potential applications in drug discovery and materials science.

Quinoxaline Derivatives as Ligands in Transition Metal Catalysis

The nitrogen atoms within the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordinating agents for transition metals. This property has led to the development of a wide range of quinoxaline-based ligands for various catalytic applications.

Quinoxaline-based ligands can be readily synthesized and modified to fine-tune the steric and electronic properties of the resulting metal complexes. The synthesis often involves the functionalization of a quinoxaline core, which can be derived from precursors like this compound. By strategically introducing different substituents, chemists can modulate the ligand's coordination behavior and, consequently, the catalytic activity and selectivity of the metal center.

Quinoxaline-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are soluble in the reaction medium, leading to high activity and selectivity. In heterogeneous catalysis, the complexes are immobilized on a solid support, which facilitates catalyst separation and recycling. The robust nature of the quinoxaline ring system contributes to the stability of these catalysts under various reaction conditions.

Integration into Organic Electronic Materials and Dyes

The extended π-conjugated system of the quinoxaline ring makes it an attractive component for organic electronic materials and dyes. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents in derivatives of this compound can influence the electronic properties of the resulting materials.

Quinoxaline-containing polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the energy levels (HOMO and LUMO) of these materials through chemical modification of the quinoxaline core is crucial for optimizing device performance.

Furthermore, the chromophoric nature of the quinoxaline system has led to its use in the design of novel dyes with specific absorption and emission properties. By incorporating different functional groups, the color and photophysical characteristics of these dyes can be tailored for applications in areas such as sensing, imaging, and solar energy conversion.

Chiral Quinoxaline Scaffolds in Asymmetric Synthetic Transformations

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The quinoxaline framework serves as a robust and tunable scaffold for designing such ligands. By attaching chiral auxiliaries or creating atropisomeric systems, quinoxaline derivatives can form complexes with transition metals to create a chiral environment that directs the stereochemical outcome of a reaction.

One notable application is in the iridium-catalyzed asymmetric hydrogenation of quinoxalines themselves. Chiral bisphosphine ligands, when complexed with iridium, can effectively reduce substituted quinoxalines to their corresponding chiral tetrahydroquinoxalines with high enantioselectivity. Research has demonstrated that these reactions can achieve greater than 99% conversion, with the enantiomeric excess (ee) being highly dependent on the specific ligand, substrate, and reaction conditions. These transformations highlight the dual role of the quinoxaline moiety as both the substrate and a foundational element for chiral ligand design researchgate.net.

The versatility of the quinoxaline scaffold allows for the synthesis of various ligand types, including C2-symmetric and non-symmetric structures, which are pivotal in fine-tuning the catalyst's performance for different transformations oup.comnih.govscispace.comresearchgate.net. The ability to easily modify the quinoxaline structure allows for the optimization of steric and electronic properties to suit different substrates and reactions oup.com.

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation of Quinoxalines This table is representative of typical results found in the literature for iridium-catalyzed asymmetric hydrogenation. Specific values are illustrative.

| Substrate | Chiral Ligand Type | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Methylquinoxaline | Chiral Bisphosphine | [Ir(COD)L]BF₄ | >99 | 96 |

| 2-Phenylquinoxaline | Chiral Bisphosphine | [Ir(COD)L]BF₄ | >99 | 92 |